5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide
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Overview
Description
The compound “5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide” is a complex organic molecule that contains several functional groups, including a phenyl group, a thiazole ring, an oxadiazole ring, and a hydrosulfide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole and oxadiazole rings suggests that the compound may have a planar structure, while the phenyl and hydrosulfide groups could add complexity to the overall structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The thiazole and oxadiazole rings might participate in electrophilic substitution reactions, while the hydrosulfide group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the hydrosulfide group might make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
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Biomedical Importance of Indoles
- Field : Biomedical Research .
- Application : Indole derivatives have significant biological activity and are important in drug discovery and analysis .
- Method : The synthesis of these compounds often involves the Hantzsch reaction .
- Results : These compounds have been found to have diverse biological activity, making them valuable in the development of new drugs .
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Drug Delivery Systems
- Field : Pharmacology .
- Application : The inclusion of similar compounds into cyclodextrin could offer the possibility of controlling drug delivery in biological systems .
- Method : This involves the creation of a complex between the compound and cyclodextrin .
- Results : This method could potentially extend the antispasmodic effect of the drug and reduce its toxicity .
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Antitumor Activity
- Field : Oncology .
- Application : Certain indole derivatives, such as 3-(2-phenyl-1,3-thiazol-4-yl)-1 H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1 H-7-azaindoles, have been reported to have antitumor activity .
- Method : These compounds are synthesized using the Hantzsch reaction .
- Results : These compounds have shown potential in the development of new antitumor drugs .
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Drug Synthesis
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Chemical Synthesis
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Biochemical Processes
- Field : Biochemistry .
- Application : Compounds with heterocyclic rings are inextricably woven into the most basic biochemical processes of life .
- Method : These compounds participate in various biochemical transformations as they are catalyzed by enzymes .
- Results : Three of the twenty amino acids found in enzymes contain heterocyclic rings .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-(2-phenyl-1,3-thiazol-4-yl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c16-11-14-13-9(15-11)8-6-17-10(12-8)7-4-2-1-3-5-7/h1-6H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDHKQLMPKJZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-ylhydrosulfide |
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